molecular formula C14H8FNO3 B6400738 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid CAS No. 1261965-63-2

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6400738
CAS No.: 1261965-63-2
M. Wt: 257.22 g/mol
InChI Key: XNLQQHKPFIFLII-UHFFFAOYSA-N
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Description

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H8FNO3 This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzene ring, along with a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid typically involves multiple steps:

    Nitration and Reduction: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is then diazotized and subjected to a Sandmeyer reaction to introduce the cyano group.

    Hydrolysis: The resulting compound is hydrolyzed to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(3-Cyano-2-fluorophenyl)-2-ketobenzoic acid.

    Reduction: Formation of 4-(3-Amino-2-fluorophenyl)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and fluorine atom can influence the compound’s binding affinity and specificity for these targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

    4-(2-Cyano-3-fluorophenyl)benzoic acid: Similar structure but with different positioning of the cyano and fluorine groups.

    4-(3-Cyano-2-fluorophenyl)nicotinic acid: Similar structure but with a pyridine ring instead of a benzene ring.

Uniqueness

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzene ring, which can significantly influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

4-(3-cyano-2-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-9(7-16)2-1-3-10(13)8-4-5-11(14(18)19)12(17)6-8/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQQHKPFIFLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689831
Record name 3'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-63-2
Record name 3'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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